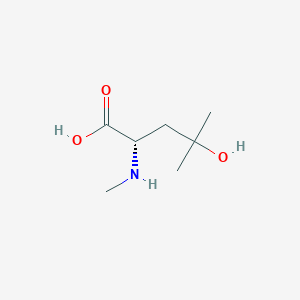
N-Methyl-4-hydroxy-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-hydroxy-leucine is a modified amino acid derivative of leucine, a branched-chain amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydroxyl group attached to the fourth carbon of the leucine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-hydroxy-leucine typically involves the N-methylation of leucine followed by hydroxylation. One common method for N-methylation is the use of methyl iodide in the presence of a base, such as sodium hydride, to introduce the methyl group at the nitrogen atom. The hydroxylation step can be achieved using hydroxylating agents like osmium tetroxide or through enzymatic hydroxylation using specific hydroxylases .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the N-methylation and hydroxylation reactions efficiently. This method is preferred due to its high regioselectivity and environmentally friendly nature .
化学反应分析
Types of Reactions
N-Methyl-4-hydroxy-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can further react to form other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Methyl-4-keto-leucine.
Reduction: Reformation of this compound.
Substitution: Formation of N-Methyl-4-chloro-leucine and its derivatives
科学研究应用
N-Methyl-4-hydroxy-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of N-Methyl-4-hydroxy-leucine involves its incorporation into peptides and proteins, where it can influence their structure and function. It is known to interact with specific enzymes and receptors, modulating their activity. For example, in the context of cyclosporine, this compound is crucial for the immunosuppressive activity of the drug by interacting with lymphocyte receptors .
相似化合物的比较
Similar Compounds
Leucine: The parent compound, a branched-chain amino acid.
N-Methyl-leucine: Lacks the hydroxyl group at the fourth carbon.
4-Hydroxy-leucine: Lacks the methyl group at the nitrogen atom
Uniqueness
N-Methyl-4-hydroxy-leucine is unique due to the presence of both the N-methyl and 4-hydroxy groups, which confer distinct chemical and biological properties. This dual modification enhances its solubility, bioavailability, and ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and biochemistry .
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
(2S)-4-hydroxy-4-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,11)4-5(8-3)6(9)10/h5,8,11H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |
InChI 键 |
JRKMRRWEUORVRJ-YFKPBYRVSA-N |
手性 SMILES |
CC(C)(C[C@@H](C(=O)O)NC)O |
规范 SMILES |
CC(C)(CC(C(=O)O)NC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















